molecular formula C20H20ClN5O4 B2869823 methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887459-87-2

methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2869823
CAS RN: 887459-87-2
M. Wt: 429.86
InChI Key: ZKVKIEZVOFLRMS-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Catalysis in Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a category of N-heterocyclic carbenes (NHC), have demonstrated efficacy as catalysts in transesterification processes involving esters and alcohols. Methyl esters, similar in structure to the compound , react with various alcohols efficiently in the presence of alkyl-substituted NHC, forming corresponding esters in short reaction times. This highlights the potential of related compounds in catalytic processes at room temperature (Grasa, Kissling, & Nolan, 2002).

Ligand Interaction with Adenosine Receptors

Research into the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, which share a structural resemblance to the specified compound, has indicated significant interactions with human A3 adenosine receptors (ARs). Alterations in the imidazoline ring, such as the addition of an ethyl group, have shown to markedly increase affinity for these receptors. This suggests potential research applications in the study of receptor-ligand interactions and drug design (Ozola et al., 2003).

Use in Nanocatalysis and Synthesis

The compound's framework has applications in nanocatalysis, as evidenced by the use of related ionic liquids in the one-pot multi-component synthesis of amidoalkyl naphthols. These processes benefit from high yields, reusability, and short reaction times, highlighting the potential of related compounds in green and efficient synthetic methodologies (Safari & Zarnegar, 2014).

Application in Organometallic Chemistry

In organometallic chemistry, similar compounds have been used to synthesize bis(N-heterocyclic carbene) complexes of iron(II). These complexes are potent catalysts in reactions like hydrosilylation and transfer hydrogenation, suggesting the potential utility of related compounds in catalytic processes and the development of new catalysts (Hashimoto et al., 2012).

properties

IUPAC Name

methyl 2-[6-(3-chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-10-13(21)7-6-8-14(10)25-11(2)12(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)9-15(27)30-5/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVKIEZVOFLRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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